3-Oxazol-5-yl-benzenesulfonamide is a compound that combines an oxazole ring with a benzenesulfonamide group. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase, which is relevant in treating conditions such as glaucoma. The structure of 3-oxazol-5-yl-benzenesulfonamide allows for interactions with biological targets, making it a subject of interest in pharmaceutical research.
The compound falls under the category of sulfonamides, which are known for their antibacterial properties and are widely used in medicine. Specifically, 3-oxazol-5-yl-benzenesulfonamide is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen. Research has highlighted its synthesis and biological activity, particularly in the context of inhibiting carbonic anhydrase enzymes .
The synthesis of 3-oxazol-5-yl-benzenesulfonamide can be achieved through various methods, including the van Leusen reaction. This involves a two-step process where aldehydes react with TosMIC (a reagent containing isocyanide) under basic conditions to form oxazole derivatives. The general steps include:
Additionally, modifications to the reaction conditions can yield different substituted oxazoles, which can then be converted into sulfonamides through further reactions involving benzenesulfonyl chloride .
The molecular structure of 3-oxazol-5-yl-benzenesulfonamide consists of:
The compound's molecular formula can be expressed as with a molecular weight of approximately 226.26 g/mol. Its structure allows for specific interactions with target proteins, particularly carbonic anhydrases.
3-Oxazol-5-yl-benzenesulfonamide participates in various chemical reactions that can modify its structure for enhanced activity:
The mechanism of action for 3-oxazol-5-yl-benzenesulfonamide primarily involves its role as an inhibitor of carbonic anhydrase II. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in maintaining acid-base balance in tissues.
The physical properties of 3-oxazol-5-yl-benzenesulfonamide include:
Chemical properties include:
3-Oxazol-5-yl-benzenesulfonamide has several applications in scientific research:
3-Oxazol-5-yl-benzenesulfonamide exemplifies a strategic advance in designing isoform-selective carbonic anhydrase inhibitors (CAIs). Its benzenesulfonamide moiety anchors the compound to the catalytic zinc ion in the CA active site, while the oxazole ring and hydrophilic substituents confer exceptional selectivity for the human carbonic anhydrase II (hCA II) isoform. This isoform is critically involved in aqueous humor production within the ciliary body, making its inhibition a key therapeutic strategy for reducing intraocular pressure (IOP) in glaucoma [1] [2].
The compound’s subnanomolar inhibition (Ki = 0.069–3.9 nM) against hCA II arises from its optimized interactions with hydrophobic residues (Leu198, Val121) in the active site cleft. In contrast, its activity against off-target isoforms (hCA I, IV, XII) is significantly weaker (Ki = 4.0–72.9 nM), minimizing systemic side effects [1] [5]. Notably, its high hydrophilicity (log P < 0) defies conventional wisdom that corneal permeability requires lipophilicity. Instead, it leverages the non-corneal absorption pathway via conjunctival-scleral routes, directly accessing the ciliary body while reducing systemic loss [2].
Table 1: Isoform Selectivity Profile of 3-Oxazol-5-yl-benzenesulfonamide Derivatives
Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA XII Ki (nM) |
---|---|---|---|---|
7a | 4.0 | 0.069 | 21.6 | 3.9 |
7b | 56.8 | 0.92 | 23.7 | 8.9 |
7c | 31.3 | 0.41 | 30.6 | 5.7 |
Acetazolamide (AAZ) | 250.0 | 12.0 | 75.0 | 5.7 |
X-ray crystallography of hCA II complexes reveals the precise molecular interactions enabling 3-Oxazol-5-yl-benzenesulfonamide’s potency. The sulfonamide group coordinates the catalytic zinc ion in a tetrahedral geometry, displacing the zinc-bound hydroxyl nucleophile. This primary interaction is augmented by hydrogen bonds between the sulfonamide NH and Thr199 OG1 atom, a conserved motif among effective CAIs [2] [5].
The oxazole heterocycle occupies the hydrophobic pocket lined by residues Phe131, Leu198, and Val143. Its orientation facilitates π-stacking with Phe131 while forming a hydrogen bond with Gln92. Crucially, hydrophilic extensions (e.g., piperazine carboxamide in derivative 7a) project toward the solvent-exposed region, forming salt bridges with Glu69. This dual engagement—hydrophobic anchoring and polar tail solvation—explains the compound’s balanced affinity and solubility [2].
Table 2: Key Protein-Ligand Interactions in hCA II Complex
Ligand Region | Residue Interaction | Interaction Type | Distance (Å) |
---|---|---|---|
Sulfonamide SO₂NH₂ | Zn²⁺ | Coordination | 1.9–2.1 |
Sulfonamide NH | Thr199 OG1 | H-bond | 2.8 |
Oxazole C5 | Gln92 NE2 | H-bond | 3.1 |
Oxazole ring | Phe131 | π-Stacking | 3.5 |
Piperazine (7a) | Glu69 OE1/OE2 | Salt bridge | 2.7–3.0 |
Kinetic analyses using stopped-flow CO₂ hydrase assays quantify 3-Oxazol-5-yl-benzenesulfonamide’s selectivity. Against hCA II, it achieves picomolar-to-low nanomolar inhibition (Ki = 0.069–3.9 nM), outperforming the reference drug acetazolamide (Ki = 12 nM). This potency stems from its slow off-rate from the hCA II active site, reflecting optimized steric and electronic complementarity [2] [5].
In contrast, inhibition of cytosolic hCA I (Ki = 4.0–72.9 nM) and transmembrane hCA XII (Ki = 3.9–9.3 nM) is markedly weaker. The 100–500-fold selectivity for hCA II over hCA I arises from subtle differences in the active site vestibule: hCA I contains a bulkier His67 residue that sterically clashes with the oxazole ring. For hCA XII, reduced affinity correlates with altered electrostatic properties near the hydrophilic rim, where Glu69 in hCA II is replaced by neutral residues [2] [6] [10].
Comparative inhibition kinetics further reveal competitive inhibition patterns for all isoforms, with Ki values independent of substrate concentration. This confirms that the compound binds exclusively to the catalytic site without allosteric effects—a key feature for predictable pharmacological action [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8